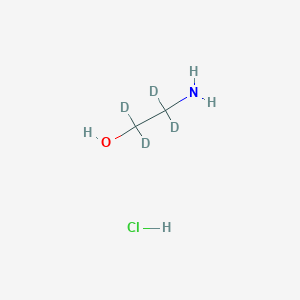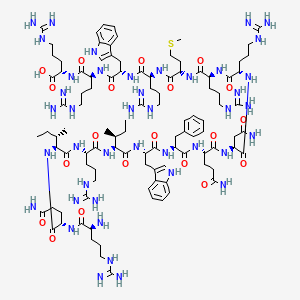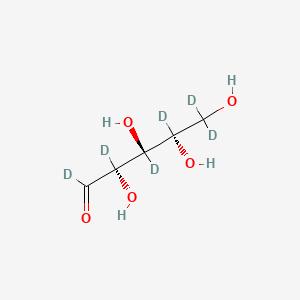
Ripk3-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ripk3-IN-3 is a chemical compound known for its role as an inhibitor of receptor-interacting protein kinase 3 (RIPK3). RIPK3 is a serine/threonine-protein kinase that plays a crucial role in the process of necroptosis, a form of programmed cell death distinct from apoptosis. This compound has garnered significant interest in scientific research due to its potential therapeutic applications in various diseases, including inflammatory and neurodegenerative disorders.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ripk3-IN-3 typically involves multiple steps, starting with the preparation of key intermediates. The process often includes reactions such as nucleophilic substitution, condensation, and cyclization. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
Ripk3-IN-3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield a ketone or aldehyde derivative, while reduction may produce an alcohol.
Aplicaciones Científicas De Investigación
Ripk3-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of necroptosis and related signaling pathways.
Biology: Employed in cell culture experiments to investigate the role of RIPK3 in cell death and survival.
Medicine: Explored as a potential therapeutic agent for treating diseases characterized by excessive necroptosis, such as neurodegenerative disorders and inflammatory diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting RIPK3.
Mecanismo De Acción
Ripk3-IN-3 exerts its effects by inhibiting the kinase activity of RIPK3. This inhibition prevents the phosphorylation of mixed lineage kinase domain-like protein (MLKL), a downstream effector in the necroptosis pathway. By blocking this pathway, this compound can reduce cell death and inflammation associated with necroptosis.
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to Ripk3-IN-3 include other RIPK3 inhibitors such as:
- GSK’872
- Necrostatin-1
- GW806742X
Uniqueness
This compound is unique in its high specificity and potency as a RIPK3 inhibitor. It has shown greater efficacy in inhibiting necroptosis compared to other similar compounds, making it a valuable tool in both research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C16H11N5S |
|---|---|
Peso molecular |
305.4 g/mol |
Nombre IUPAC |
N-(6-ethenylpyrido[3,4-d]pyrimidin-4-yl)-1,3-benzothiazol-5-amine |
InChI |
InChI=1S/C16H11N5S/c1-2-10-5-12-14(7-17-10)18-8-19-16(12)21-11-3-4-15-13(6-11)20-9-22-15/h2-9H,1H2,(H,18,19,21) |
Clave InChI |
DCSISVAQAFTARM-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC2=C(C=N1)N=CN=C2NC3=CC4=C(C=C3)SC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)



![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidin-2-one](/img/structure/B12392325.png)


![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)


